N-hexanoyl-L-Homoserine lactone
Overview
Description
N-hexanoyl-L-Homoserine lactone (C6-HSL) belongs to the N-acylhomoserine lactone (AHL) family. These molecules play a crucial role in regulating gene expression and cell-to-cell communication among gram-negative bacteria, such as Escherichia and Salmonella. Quorum sensing, facilitated by AHLs, allows bacteria to coordinate their behavior based on population density .
Mechanism of Action
Target of Action
C6-HSL is a member of the N-acyl-homoserine lactone (AHL) family . AHLs are known to regulate gene expression in gram-negative bacteria such as Echerichia and Salmonella . They are involved in a process known as quorum sensing, which is a method of cell-to-cell communication among bacteria .
Mode of Action
The mode of action of C6-HSL is primarily through its interaction with its targets in gram-negative bacteria. It regulates gene expression by acting as a signaling molecule in the quorum sensing system . Quorum sensing allows bacteria to monitor their population density and coordinate gene expression based on this density .
Biochemical Pathways
C6-HSL affects various biochemical pathways in gram-negative bacteria. As a quorum sensing molecule, it plays a crucial role in regulating various bacterial functions, including virulence, biofilm formation, and antibiotic production . The specific pathways affected can vary depending on the bacterial species and environmental conditions.
Result of Action
The result of C6-HSL’s action is the coordinated expression of specific genes in response to changes in bacterial population density. This can lead to changes in bacterial behavior, such as increased virulence or biofilm formation . In some cases, C6-HSL has been shown to suppress the development of lesions induced by plant pathogenic fungi .
Action Environment
The action of C6-HSL can be influenced by various environmental factors. For example, the presence of other bacteria, the availability of nutrients, and physical conditions like temperature and pH can all impact the effectiveness of quorum sensing and, therefore, the action of C6-HSL . Additionally, the presence of specific enzymes in the environment that can degrade AHLs can also influence the stability and efficacy of C6-HSL .
Biochemical Analysis
Biochemical Properties
N-hexanoyl-L-Homoserine lactone is a member of the N-acyl-homoserine lactone family. It regulates gene expression in gram-negative bacteria, such as Echerichia and Salmonella, and is involved in quorum sensing, cell to cell communication among bacteria . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and behavior.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It plays a crucial role in bacterial intercellular communication, which has become a target for the development of new anti-virulence drugs .
Molecular Mechanism
This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in quorum sensing, a mechanism that allows bacteria to regulate gene expression in response to changes in cell-population density .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
This compound is localized in specific compartments or organelles within the cell. Its activity or function can be influenced by any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes:: N-hexanoyl-L-Homoserine lactone can be synthesized through various methods. One common approach involves the reaction of hexanoic acid with homoserine lactone. The reaction proceeds via an acylation process, resulting in the formation of the desired compound.
Reaction Conditions:: The synthetic reaction typically occurs under mild conditions, with hexanoic acid acting as the acylating agent. Solvents like methanol or acetonitrile are commonly used. The reaction may require a catalyst or base to facilitate the acylation.
Industrial Production:: While industrial-scale production methods for this compound are not widely documented, research laboratories often synthesize it for specific applications.
Chemical Reactions Analysis
Types of Reactions:: N-hexanoyl-L-Homoserine lactone can participate in various chemical reactions, including:
Hydrolysis: Cleavage of the lactone ring.
Oxidation: Oxidative processes that modify the acyl side chain.
Reduction: Reduction of the carbonyl group.
Substitution: Reactions involving the acyl moiety.
Hydrolysis: Acidic or basic conditions.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction: Reducing agents (e.g., sodium borohydride).
Substitution: Nucleophiles (e.g., amines, thiols).
Major Products:: The major products depend on the specific reaction. For example:
- Hydrolysis yields homoserine.
- Oxidation may lead to carboxylic acid derivatives.
- Reduction produces the corresponding alcohol.
Scientific Research Applications
N-hexanoyl-L-Homoserine lactone finds applications in various fields:
Microbiology: Studying bacterial communication and quorum sensing.
Medicine: Investigating virulence regulation and biofilm formation.
Agriculture: Controlling slime and biofilm in commercial agriculture.
Aquaculture: Preventing septicemia in fish.
Comparison with Similar Compounds
N-hexanoyl-L-Homoserine lactone shares similarities with other AHLs, such as N-octanoyl-L-Homoserine lactone and N-decanoyl-L-Homoserine lactone. its unique acyl chain length distinguishes it from these counterparts .
Properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFKKPDLNLCPNP-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346642 | |
Record name | N-Hexanoyl-L-Homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147852-83-3 | |
Record name | N-Hexanoyl-L-Homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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